molecular formula C20H20O4 B14403619 Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate CAS No. 88522-00-3

Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate

Cat. No.: B14403619
CAS No.: 88522-00-3
M. Wt: 324.4 g/mol
InChI Key: QPNKCTGJADTNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenylacryloyl group attached to a phenoxy group, which is further connected to an ethyl propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate typically involves the esterification of 2-[4-(3-phenylacryloyl)phenoxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Phenolic derivatives.

Scientific Research Applications

Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate involves its interaction with specific molecular targets. The phenylacryloyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a pleasant odor, used in perfumes and flavoring agents.

    Methyl cinnamate: Contains a phenylacryloyl group and is used in the fragrance industry.

    Ethyl phenylacetate: Known for its honey-like odor and used in flavoring agents.

Uniqueness

Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88522-00-3

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 2-[4-(3-phenylprop-2-enoyl)phenoxy]propanoate

InChI

InChI=1S/C20H20O4/c1-3-23-20(22)15(2)24-18-12-10-17(11-13-18)19(21)14-9-16-7-5-4-6-8-16/h4-15H,3H2,1-2H3

InChI Key

QPNKCTGJADTNAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.